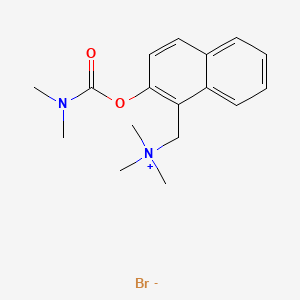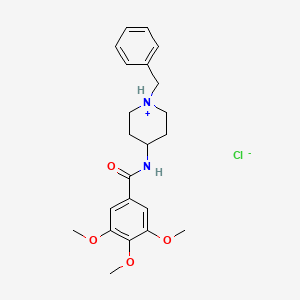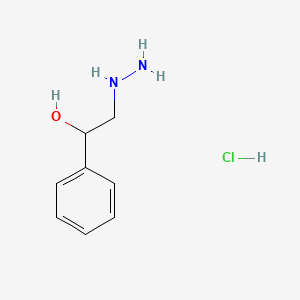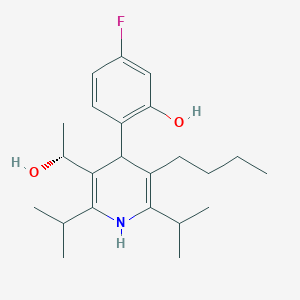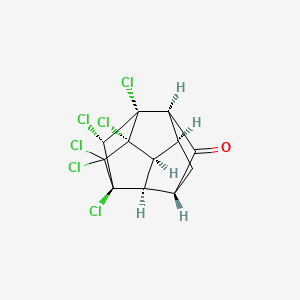
Endrin-ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endrin-ketone is a chemical compound with the molecular formula C₁₂H₈Cl₆O and a molecular weight of 380.91 g/mol . It is a derivative of endrin, an organochlorine insecticide that was widely used in agriculture. This compound is formed as a degradation product of endrin and is known for its persistence in the environment .
Preparation Methods
Endrin-ketone is primarily formed through the isomerization of endrin under high-temperature conditions. This process can occur in the absence of a catalyst, although the presence of active surfaces such as matrix or debris can facilitate the reaction . The synthetic route involves the exposure of endrin to elevated temperatures, leading to its conversion into this compound and other degradation products such as endrin aldehyde .
Chemical Reactions Analysis
Endrin-ketone undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form endrin aldehyde and other related compounds.
Reduction: Reduction reactions can convert this compound back to endrin or other less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms in this compound are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Endrin-ketone has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and bioaccumulation in the environment, particularly in soil and water bodies.
Toxicology: Research focuses on its toxic effects on various organisms, including its potential to cause liver disease in rodents.
Analytical Chemistry: This compound is used as a standard in gas chromatography to verify system inertness and cleanliness.
Public Health: Studies investigate its impact on human health, particularly through exposure to contaminated food and water.
Mechanism of Action
Endrin-ketone exerts its effects primarily through its interaction with the central nervous system. It acts as a neurotoxin, causing convulsions, seizures, and even death in severe cases . The molecular targets include ion channels and neurotransmitter receptors, which are disrupted by the compound, leading to its toxic effects .
Comparison with Similar Compounds
Endrin-ketone is similar to other organochlorine compounds such as:
Endrin: The parent compound from which this compound is derived.
Endrin Aldehyde: Another degradation product of endrin, which also exhibits toxic effects but has different chemical properties and reactivity.
Heptachlor: Another organochlorine pesticide with similar environmental persistence and bioaccumulation characteristics.
This compound is unique in its specific formation pathway and its distinct chemical structure, which influences its reactivity and environmental behavior .
Properties
Molecular Formula |
C12H8Cl6O |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(1R,3S,4S,5S,7R,9R,10S,11R,12R)-1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2/t2-,3+,4+,5-,6+,8+,9-,10+,11-/m0/s1 |
InChI Key |
IZHZFAQWVKBTSL-RAMUUPHFSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H]4[C@@H]1C(=O)[C@@H]2[C@]5([C@@]3(C([C@@]4([C@@H]5Cl)Cl)(Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


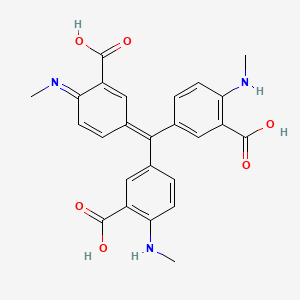
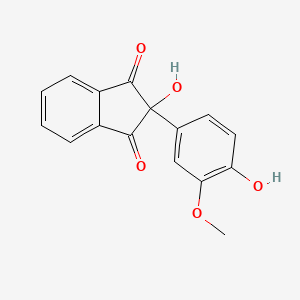
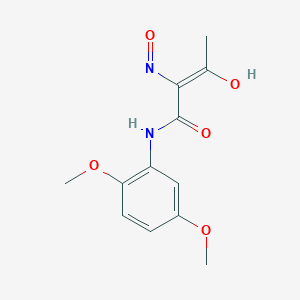
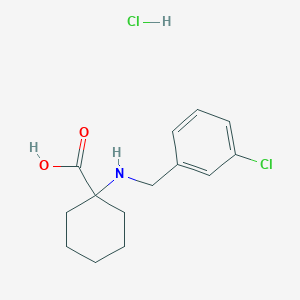
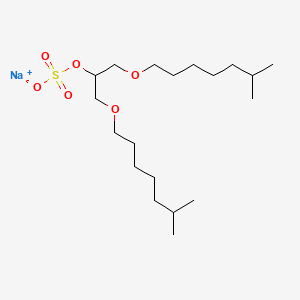
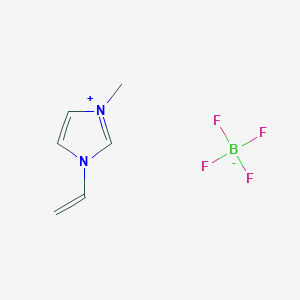

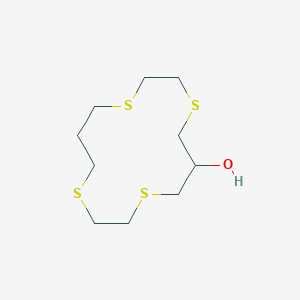
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)
